

An In-depth Technical Guide to 4-Chlorocyclohexene: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **4-chlorocyclohexene** (CAS No: 930-65-4). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Structure and Stereochemistry

4-Chlorocyclohexene is a halogenated cycloalkene characterized by a six-membered carbon ring containing one double bond and a single chlorine substituent at the allylic position (C4). The presence of a chiral center at C4 means that **4-chlorocyclohexene** exists as a racemic mixture of two enantiomers: (R)-**4-chlorocyclohexene** and (S)-**4-chlorocyclohexene**.

The molecule's structure, featuring both a reactive double bond and a labile allylic chloride, makes it a versatile intermediate in organic synthesis.



Figure 1. Chemical Structure of 4-Chlorocyclohexene

2 3 4 5 6

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Physicochemical Properties

The following table summarizes the key quantitative properties of **4-chlorocyclohexene**. Data has been compiled from various sources, and discrepancies are noted where applicable.



Property	Value	Source(s)
Identifiers		
CAS Number	930-65-4	[1][2]
Molecular Formula	C ₆ H ₉ Cl	[2][3]
Molecular Weight	116.59 g/mol	[3]
Canonical SMILES	C1CC(CC=C1)Cl	[2]
InChIKey	NCDVDTXDSDVLPL- UHFFFAOYSA-N	[2]
Physical Properties		
Physical State	Colorless to pale yellow liquid	[1]
Odor	Distinctive, characteristic of chlorinated hydrocarbons	[1]
Boiling Point	50 °C 150 °C (at 760 mmHg) [2] 119.67 °C (392.82 K)[4]	[2][4]
Melting Point	-77.71 °C (195.44 K)	[4]
Density	0.928 g/cm ³ 1.02 g/cm ³	
Solubility	Water: 0.13 g/L (25 °C)[5] Soluble in organic solvents.	[1][5]
Refractive Index	1.48	_
Thermodynamic Properties		
Flash Point	28.8 °C	_
Vapor Pressure	4.98 mmHg (at 25 °C)	_
Computational Data		
logP (Octanol/Water)	2.33 - 2.4	[4][5]

Chemical Reactivity and Handling



- **4-Chlorocyclohexene** is a reactive compound primarily due to two functional sites: the carbon-carbon double bond and the allylic carbon-chlorine bond.
- Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions. For example, reaction with hydrogen halides like HCl will lead to the formation of dichlorocyclohexane isomers. The reaction proceeds via a carbocation intermediate, and both Markovnikov and anti-Markovnikov addition products can be formed, leading to a mixture of 1,3- and 1,4-dichlorocyclohexanes.[6]
- Nucleophilic Substitution: The chlorine atom is at an allylic position, making it susceptible to nucleophilic substitution (SN1 and SN2 pathways), often leading to rearrangements.
- Storage: Due to its reactivity and relatively low flash point, it should be stored in a cool, well-ventilated area, away from ignition sources. Recommended storage is at 2°C 8°C in a tightly sealed container.

Experimental Protocols

A common method for the synthesis of **4-chlorocyclohexene** is the radical allylic chlorination of cyclohexene. This can be achieved using various reagents, including N-Chlorosuccinimide (NCS) or chlorine gas under specific conditions.

Protocol: Allylic Chlorination of Cyclohexene using N-Chlorosuccinimide (NCS)

Objective: To synthesize **4-chlorocyclohexene** via a radical substitution reaction.

Materials:

- Cyclohexene
- N-Chlorosuccinimide (NCS)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
- Separatory funnel



- Rotary evaporator
- Distillation apparatus

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene and a slight molar excess of N-Chlorosuccinimide in carbon tetrachloride.
- Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN). Alternatively, the flask can be irradiated with a UV lamp to initiate the reaction.
- Reaction: Gently heat the mixture to reflux (approx. 77°C for CCl₄) for 1-2 hours. The reaction progress can be monitored by observing the consumption of the dense NCS, which will be replaced by the less dense succinimide byproduct.
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
- Purification: The crude 4-chlorocyclohexene can be purified by fractional distillation under reduced pressure to yield the final product.



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Figure 2. Experimental workflow for the synthesis of **4-chlorocyclohexene**.

Applications in Research and Drug Development



4-Chlorocyclohexene serves as a key building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, making it valuable for creating complex molecular architectures. In drug development, it can be used as a precursor for synthesizing novel carbocyclic and heterocyclic scaffolds that are central to many pharmaceutical compounds. For instance, it has been utilized in the synthesis of lipid nanoparticles for potential use in skincare products. The ability to introduce functionality at both the double bond and the chlorinated carbon provides a strategic advantage in the design of new chemical entities.

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